2-(benzylthio)-N-isobutylbenzamide
Description
2-(Benzylthio)-N-isobutylbenzamide is a benzamide derivative characterized by a benzylthio (-S-benzyl) group at the 2-position of the benzamide core and an N-isobutyl substituent.
Properties
IUPAC Name |
2-benzylsulfanyl-N-(2-methylpropyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NOS/c1-14(2)12-19-18(20)16-10-6-7-11-17(16)21-13-15-8-4-3-5-9-15/h3-11,14H,12-13H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJMBFCYVADKRGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC=CC=C1SCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-(benzylthio)-N-isobutylbenzamide with three categories of benzamide derivatives, focusing on structural variations, synthetic approaches, and biological activities.
2-Aminobenzamides
- Structural Differences: Unlike this compound, 2-aminobenzamides feature an amino (-NH₂) group at the 2-position.
- Synthesis: 2-Aminobenzamides are typically synthesized via direct amidation or nucleophilic substitution, whereas sulfur-containing analogs like this compound require thiol- or sulfide-specific coupling reactions .
- Applications: 2-Aminobenzamides are widely studied as histone deacetylase (HDAC) inhibitors and antimicrobial agents.
Benzothiazole-Containing Benzamides
- Structural Differences : Compounds such as N-{(1,3-benzo[d]thiazol-2-yl)carbamothioyl}-substituted benzamides incorporate a benzothiazole ring fused with a thiourea moiety, contrasting with the simpler benzylthio group in this compound .
- Biological Activity : Benzothiazole derivatives exhibit moderate to potent antibacterial activity against Gram-positive and Gram-negative bacteria. Computational studies using tools like Molinspiration predict that the benzylthio group in this compound may confer similar or improved drug-likeness (e.g., logP, solubility) compared to benzothiazole analogs .
Halogenated and Alkyl-Substituted Benzamides
- Example: 2-Chloro-N,N-dimethylbenzamide () features a chloro (-Cl) group and dimethylamino (-N(CH₃)₂) substituent.
- Synthetic Yields : The synthesis of this compound analogs (e.g., triazolopyrimidine derivatives) achieves yields up to 84%, comparable to halogenated benzamides (70–85% yields reported in similar protocols) .
Key Data Table: Comparative Analysis
Discussion of Findings
- Biological Potential: While direct data on this compound are sparse, its structural analogs demonstrate promising antibacterial activity. The benzylthio moiety may enhance lipophilicity, improving penetration through bacterial membranes compared to polar 2-aminobenzamides .
- Drug-Likeness : Computational models suggest that sulfur-containing benzamides like this compound exhibit favorable logP values (2.5–3.5) and solubility profiles, aligning with Lipinski’s rule of five .
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